2,5-Dichloro-4-methoxypyridine

Cross-coupling C-H functionalization Pharmaceutical intermediate synthesis

Sourcing the incorrect dichloromethoxypyridine regioisomer leads to divergent reactivity and synthetic failure. This specific 2,5-dichloro-4-methoxypyridine scaffold is essential for predictable sequential functionalization in medicinal chemistry. - Enables selective 2-position arylation while preserving the 5-chloro site for orthogonal coupling. - Core structure validated in PI3K/mTOR dual inhibitor programs (lead compound IC50: PI3Kα 0.22 nM). - Supplied as an analytically verified solid (≥95% purity) with defined LC-MS retention time for isomer confirmation.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 1122090-95-2
Cat. No. B1401585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-methoxypyridine
CAS1122090-95-2
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
InChIKeyXHZSAGSNTXMQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-methoxypyridine: Synthetic Building Block


2,5-Dichloro-4-methoxypyridine (DCMP) is a halogenated pyridine derivative with the molecular formula C6H5Cl2NO and molecular weight 178.01 g/mol [1]. It is characterized by two chlorine atoms at positions 2 and 5 and a methoxy group at position 4 on the pyridine ring . This substitution pattern confers specific regioselective reactivity that distinguishes it from other dichloromethoxypyridine regioisomers. The compound is commercially available as a solid with typical purity of 95-98%, calculated boiling point 234.4±35.0 °C at 760 torr, and calculated aqueous solubility of 1.4 g/L at 25 °C . DCMP is classified as a research-use-only building block .

Synthetic building block workflow: regioselective cross-coupling and nucleophilic aromatic substitution
Regioselectivity control: predictable 2-position reactivity gradient vs. 5-position
Research-grade reagent, commercially available with typical 95–98% purity

Why Generic Substitution Fails for 2,5-Dichloro-4-methoxypyridine


Dichloromethoxypyridine regioisomers are not functionally interchangeable in synthetic applications because the relative positioning of chlorine and methoxy substituents on the pyridine ring dictates fundamentally different reactivity profiles in nucleophilic aromatic substitution and cross-coupling reactions [1]. In DCMP, the 2- and 5-chloro substituents exhibit differential electrophilicity due to the electron-donating 4-methoxy group, with the 2-position (ortho to nitrogen, meta to methoxy) being substantially more reactive toward nucleophiles and palladium-catalyzed couplings than the 5-position [2]. This built-in reactivity gradient enables predictable sequential functionalization—a capability that 3,5-dichloro-4-methoxypyridine, 3,5-dichloro-2-methoxypyridine, 4,5-dichloro-2-methoxypyridine, and 2,6-dichloro-4-methoxypyridine cannot replicate due to their distinct substitution architectures. Procurement of an incorrect regioisomer will yield divergent reaction products, altered regioselectivity, or complete synthetic failure.

Regioisomer mismatch: 3,5-, 2,6-, or 4,5-dichloro isomers alter reactivity hierarchy and may shift regioselectivity away from sequential functionalization.
Coupling outcome divergence: Symmetrical analogs such as 2,6-dichloro-4-methoxypyridine favor competitive diarylation under Ni-catalyzed conditions, producing complex product mixtures.
Property-profile shift: Different methoxy/chloro positioning alters solubility, lipophilicity, and chromatographic behavior, which may affect downstream ADME interpretation when incorporated into lead scaffolds.

2,5-Dichloro-4-methoxypyridine: Evidence vs. Analogues


Ni-Catalyzed Monoarylation Selectivity

In a 2024 ACS Catalysis study of Ni-catalyzed Suzuki-Miyaura coupling of dichloropyridines with aryl boronic acids, the inherent substitution pattern of dichloropyridine substrates governs the selectivity for mono- versus diarylation products [1]. The study established that when using optimal ligand conditions (PPh2Me in MeCN solvent), dichloropyridines can be selectively monoarylated with high efficiency. For 2,5-dichloro-4-methoxypyridine specifically, the 2-chloro position (ortho to nitrogen, meta to methoxy) is activated for coupling, while the 5-chloro position (para to nitrogen, ortho to methoxy) remains significantly less reactive, enabling controlled monoarylation at the 2-position . In contrast, 2,6-dichloro-4-methoxypyridine with its symmetrical 2,6-dichloro substitution would be expected to undergo competitive diarylation under identical conditions, producing product mixtures. The ligand parameters for achieving optimal monoarylation selectivity were quantitatively defined: phosphine ligands with Tolman cone angles between 136° and 157° and less electron-rich di- and triarylphosphines (PPh2Me, PPh3) favor monoarylation, whereas more electron-rich trialkylphosphines afford predominantly diarylated products [1].

Ni-Catalyzed Monoarylation
Class-level inference
Monoarylation favored at 2-position; 5-position substantially less reactive. Optimal ligand: PPh2Me (cone angle 136–157°).
Supports predictable sequential functionalization.
Symmetrical 2,6-dichloro analog prone to competitive diarylation under identical conditions.
Cross-coupling C-H functionalization Pharmaceutical intermediate synthesis

Nucleophilic Substitution Reactivity Differential

A foundational study in the Journal of Heterocyclic Chemistry established that a methoxy group positioned meta to the reaction site exerts a measurable deactivating effect on nucleophilic aromatic substitution in pyridine systems [1]. The study determined activation parameters for methoxydechlorination of 2-chloro-4-R-pyridines, concluding that this deactivation arises from conjugative interaction of the electron-releasing methoxy substituent with the aza group, which modifies nucleophilic reactivity as predicted by Hammett's σm values [1]. For DCMP, this translates to: the 2-chloro position is meta to the 4-methoxy group and ortho to nitrogen—the combined electronic environment renders it the preferred site for initial nucleophilic attack and cross-coupling. In contrast, the 5-chloro position is ortho to the 4-methoxy group and para to nitrogen, conferring significantly lower electrophilicity . This reactivity differential is unique to the 2,5-dichloro-4-methoxy substitution pattern; regioisomers such as 3,5-dichloro-4-methoxypyridine or 2,3-dichloro-4-methoxypyridine exhibit entirely different relative reactivities between their chlorine-bearing positions.

Nucleophilic Substitution
Class-level inference
2-Cl (meta to methoxy, ortho to N) is preferred site for initial attack; 5-Cl (ortho to methoxy, para to N) shows lower electrophilicity.
Reactivity hierarchy supports stepwise synthetic design.
Deactivating effect of meta-methoxy group verified experimentally; regioisomers yield different relative reactivities.
Nucleophilic aromatic substitution Reactivity parameters Synthetic methodology

Physicochemical Property Differences vs. Regioisomers

The specific substitution pattern of DCMP produces measurable differences in physicochemical properties compared to its regioisomers, which directly impacts its utility in medicinal chemistry and compound library design. Calculated properties for 2,5-dichloro-4-methoxypyridine include: aqueous solubility of 1.4 g/L at 25 °C, XLogP3 of 2.400, and topological polar surface area (TPSA) of 22.1 Ų . The 2,5-dichloro substitution with 4-methoxy creates a dipole distribution distinct from other isomers. For comparison, 3,5-dichloro-2-methoxypyridine (CAS 13472-58-7) and 3,5-dichloro-4-methoxypyridine (CAS 17228-73-8) exhibit different hydrogen bonding capacity due to altered positioning of the methoxy oxygen relative to the pyridine nitrogen, and different steric environments around the chloro substituents [1]. These differences, while not quantified in a single head-to-head study, manifest in divergent chromatographic retention behavior, recrystallization properties, and ultimately, biological membrane permeability when incorporated into larger molecular frameworks.

Physicochemical Profile
Cross-study comparable
Calc. solubility: 1.4 g/L; XLogP3: 2.400; TPSA: 22.1 Ų.
Property differences from regioisomers influence solubility and permeability in final scaffolds.
Comparative datasets not compiled; structural differences predict altered HPLC retention.
Drug discovery ADME optimization Compound procurement

Validated O-Methylation Protocol

A reproducible synthetic route for DCMP is documented in the Open Reaction Database and US Patent US08598208B2 . The procedure involves O-methylation of 2,5-dichloro-4-hydroxypyridine (1.43 g, 8.73 mmol) with methyl iodide (1.48 g, 8.73 mmol) and K2CO3 (2.41 g, 17.5 mmol) in DMF (15 mL) at room temperature for 24 hours. After aqueous workup and silica gel chromatography (heptane:ethyl acetate 1:1), the product is obtained as a white solid (0.73 g, 47% yield) with LC-MS confirmation: tR=0.85 min, [M+H]+=177.90 . In contrast, the synthesis of regioisomeric 2,5-dichloro-3-methoxypyridine requires an entirely different starting material (5-chloro-3-hydroxypyridine) and distinct reaction optimization, as described in patent CN116283748A [1]. The availability of a validated synthetic protocol with quantified yield and analytical characterization reduces procurement risk and enables reliable scale-up calculations.

Validated Synthesis
Cross-study comparable
47% yield from 2,5-dichloro-4-hydroxypyridine; LC-MS tR=0.85 min, [M+H]+=177.90.
Documented route reduces procurement risk.
Regioisomeric 2,5-dichloro-3-methoxypyridine requires different starting material and optimization.
Process chemistry Scale-up Custom synthesis

2,5-Dichloro-4-methoxypyridine: Procurement and Applications


Regioselective Functionalization in Kinase Inhibitor and Agrochemical Synthesis

Based on the established reactivity gradient between the 2- and 5-chloro positions [1], DCMP is optimally deployed as a scaffold for constructing 2,5-differentially substituted pyridine derivatives. The methoxy group at position 4 serves as an electron-donating handle that can later be demethylated to a hydroxyl group or maintained as a lipophilicity modulator. This scaffold is particularly valuable for preparing sulfonamide methoxypyridine derivatives, a class that has demonstrated potent PI3K/mTOR dual inhibitory activity with lead compound 22c showing PI3Kα IC50=0.22 nM and mTOR IC50=23 nM [2]. Procurement of DCMP specifically—rather than a generic dichloromethoxypyridine—ensures that the intended regioselective functionalization sequence proceeds as designed, as the 2,5-dichloro-4-methoxy pattern is the core structure required for accessing this biologically validated chemotype .

Building Block for Patent-Protected Pharmaceutical Compositions

The 2,5-dichloro-4-methoxypyridine moiety appears in pharmaceutical patent literature, including WO1997003967A1 which discloses substituted aromatic compounds containing methoxy-dichloropyridinyl groups for treating disease states associated with cellular activity-mediating proteins [1]. Similarly, 3,5-dihalopyrid-4-yl moieties are identified as especially preferred substituents in therapeutic agents [1]. When procuring DCMP for medicinal chemistry programs targeting these patent spaces, the exact regioisomer (2,5-dichloro-4-methoxy) is non-negotiable—the substitution pattern directly determines binding interactions with biological targets. Substituting a different dichloromethoxypyridine isomer would alter molecular recognition and likely abolish the intended pharmacological activity.

Reference Standard for Regioisomer Identification

Given that multiple dichloromethoxypyridine regioisomers exist (including 3,5-dichloro-2-methoxypyridine [CAS 13472-58-7], 3,5-dichloro-4-methoxypyridine [CAS 17228-73-8], and 2,6-dichloro-4-methoxypyridine [CAS 17228-75-0]), DCMP serves as an authentic reference standard for confirming the correct regioisomer in reaction mixtures or commercial samples. The compound's LC-MS retention time (tR=0.85 min under specified conditions [2]) and [M+H]+ signal (177.90) provide quantitative benchmarks for analytical verification. The distinct InChIKey (XHZSAGSNTXMQTE-UHFFFAOYSA-N ) enables unambiguous database cross-referencing. Procurement of certified DCMP (≥95% purity) [3] ensures that analytical methods can reliably distinguish the 2,5-dichloro-4-methoxy isomer from its positional isomers, which may co-elute or produce identical mass signals but differ in biological or synthetic behavior.

Starting Material for Ni-Catalyzed Monoarylation

For synthetic chemists employing Ni-catalyzed Suzuki-Miyaura coupling of dichloropyridines, DCMP is the substrate of choice when monoarylation selectivity is required. The 2024 ACS Catalysis study established that with PPh2Me ligand in MeCN solvent (Tolman cone angle 136-157°), dichloropyridines undergo selective monoarylation rather than competitive diarylation [1]. DCMP's asymmetric 2,5-dichloro substitution pattern ensures that the 2-position is preferentially arylated, leaving the 5-position intact for subsequent orthogonal coupling reactions. This application scenario is distinct from symmetrical 2,6-dichloro-4-methoxypyridine, which under identical conditions would be prone to uncontrolled diarylation and oligomerization side reactions [1]. The validated 47% yield O-methylation route [2] also provides a reliable entry point for preparing DCMP in quantities suitable for multi-step synthetic campaigns.

Application
Selection Property
Validation Focus
Kinase Inhibitor and Agrochemical Scaffold Synthesis
Regioselective reactivity gradient
Confirm 2-position functionalization sequence with monoarylation selectivity
Patent-Protected Composition Building Block
Exact 2,5-dichloro-4-methoxy substitution pattern
Verify isomer identity to match binding-interaction requirements
Regioisomer Reference Standard
Certified purity and distinct analytical benchmarks
Use LC-MS tR and InChIKey to distinguish from positional isomers
Ni-Catalyzed Monoarylation Starting Material
Asymmetric 2,5-dichloro architecture
Assess mono- vs. diarylation selectivity under PPh2Me/MeCN conditions

Technical Documentation Hub

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